Product packaging for s-Allylglycine(Cat. No.:CAS No. 16338-48-0)

s-Allylglycine

Cat. No.: B555423
CAS No.: 16338-48-0
M. Wt: 115.13 g/mol
InChI Key: WNNNWFKQCKFSDK-BYPYZUCNSA-N
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Description

Definition and Nomenclature of L-Allylglycine

L-Allylglycine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are incorporated into proteins. ontosight.ai It is recognized by several names and chemical identifiers, which are crucial for its classification and study in a scientific context.

Chemical Properties of L-Allylglycine

PropertyValue
Molecular FormulaC₅H₉NO₂ scbt.comwikipedia.orglktlabs.comchemspider.comcaymanchem.com
Molecular Weight115.13 g/mol ontosight.aiscbt.comwikipedia.orglktlabs.com
CAS Number16338-48-0 scbt.comlktlabs.comchemspider.comchemicalbook.com
AppearanceWhite crystalline powder ontosight.aiwikipedia.org
SolubilitySoluble in water ontosight.ailktlabs.com

The systematic IUPAC name for L-Allylglycine is (S)-2-amino-4-pentenoic acid. scbt.comlktlabs.comchemspider.comzfin.org This name precisely describes its chemical structure: a five-carbon chain (pentenoic acid) with an amino group on the second carbon (2-amino) and a double bond starting at the fourth carbon (4-pentenoic). The "(S)" designation refers to the stereochemistry at the chiral center, indicating it is the L-enantiomer. zfin.org It is also referred to as (S)-(-)-2-Amino-4-pentenoic acid. lktlabs.comchemicalbook.com

L-Allylglycine is a derivative of glycine (B1666218), the simplest amino acid. wikipedia.orgontosight.ai In research, various glycine derivative analogues are utilized to probe biological systems. These analogues, like L-Allylglycine, often feature modifications to the basic glycine structure to achieve specific biological or chemical properties. For instance, some derivatives are designed as permeation enhancers in drug delivery, while others, like Boc-α-methyl-L-allylglycine, serve as building blocks in peptide synthesis. chemimpex.comresearchgate.net The study of such analogues helps in understanding enzyme mechanisms, protein interactions, and in the development of new therapeutic agents. ontosight.aichemimpex.comontosight.airesearchgate.net

Historical Context of L-Allylglycine Research

Research into L-Allylglycine has a history rooted in the study of convulsants and their mechanisms of action. Scientists discovered that L-Allylglycine could induce seizures in animal models. wikipedia.orgmedchemexpress.com This property made it a valuable tool for investigating the biochemical underpinnings of epilepsy. Early studies focused on its ability to inhibit glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. medchemexpress.comtargetmol.com This inhibition leads to a decrease in GABA levels, disrupting the balance between excitation and inhibition in the brain and resulting in seizures. wikipedia.orgmedchemexpress.com

Significance of L-Allylglycine as a Research Tool

The primary significance of L-Allylglycine in research lies in its ability to reliably induce seizures in experimental animals by inhibiting GABA synthesis. wikipedia.orglktlabs.commedchemexpress.comsemanticscholar.org This makes it an invaluable tool for studying the pathophysiology of epilepsy and for screening potential anti-epileptic drugs. lktlabs.comresearchgate.netmdpi.com By creating a model of seizures, researchers can investigate the efficacy of new treatments in a controlled setting. nih.gov

Furthermore, L-Allylglycine is used to explore a range of topics in neuroscience beyond epilepsy, including fear, anxiety, attention, and impulse control. lktlabs.comnih.gov For example, chronic administration of L-allylglycine has been shown to increase locomotor activity and impair attention in rats. caymanchem.comtargetmol.com Studies have also used L-Allylglycine to investigate the role of GABA in different brain regions and its influence on behavior. nih.govresearchgate.net The compound's ability to be metabolized into the more potent GAD inhibitor, 2-keto-4-pentenoic acid, contributes to its effectiveness in vivo. caymanchem.comtargetmol.com

Research Applications of L-Allylglycine

Research AreaApplicationKey Findings
Epilepsy Research Induction of seizures in animal models (rats, mice, zebrafish). lktlabs.comresearchgate.netnih.govProvides a model for treatment-resistant seizures and allows for the testing of antiepileptic drugs. lktlabs.comnih.gov
Neuroscience Studying the role of GABA in fear, anxiety, and cognition. lktlabs.comDissociates neural substrates of fear and can impair attention and impulse control. lktlabs.comnih.gov
Biochemistry Investigating the function of glutamate decarboxylase (GAD). medchemexpress.comtargetmol.comActs as an inhibitor of GAD, leading to reduced GABA levels in the brain. medchemexpress.comcapes.gov.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B555423 s-Allylglycine CAS No. 16338-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936821
Record name 2-Aminopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16338-48-0
Record name (-)-Allylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016338480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminopent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Amino-4-pentenoic acid
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Mechanisms of Action and Molecular Interactions of L Allylglycine

Glutamic Acid Decarboxylase (GAD) Inhibition by L-Allylglycine

Glutamic acid decarboxylase (GAD) is the rate-limiting enzyme in the biosynthesis of GABA, converting glutamate (B1630785) into GABA. L-Allylglycine acts as an inhibitor of GAD, leading to a reduction in GABA levels and consequently altering neuronal excitability.

While L-allylglycine exhibits some inhibitory activity against GAD in vitro at high concentrations (1-80 mM), its potent in vivo effects are largely attributed to its metabolic conversion. Following administration, L-allylglycine is stereospecifically converted by amino acid oxidases, particularly L-amino acid oxidase found in the posterior hypothalamus, into 2-keto-4-pentenoic acid jmb.or.krmdpi.comresearchgate.netacs.orgsjtu.edu.cncaymanchem.com. This metabolite, 2-keto-4-pentenoic acid, is a significantly more potent convulsant and a more effective inhibitor of GAD than L-allylglycine itself mdpi.comresearchgate.netacs.orgsjtu.edu.cncaymanchem.commedchemexpress.com. This metabolic activation underpins the compound's strong in vivo GAD inhibitory action.

The inhibition of GAD by L-allylglycine, primarily through its metabolite, leads to a marked decrease in GABA biosynthesis and consequently, reduced GABA concentrations in various brain regions. Studies have shown that administration of L-allylglycine (e.g., 1.2 mmol/kg, i.p.) in mice results in decreased GABA concentrations across the cerebellum, pons, medulla, striatum, cortex, and hippocampus mdpi.comacs.orgsjtu.edu.cncaymanchem.com. This reduction in GABAergic neurotransmission is associated with the observed convulsant activity of L-allylglycine acs.orgsjtu.edu.cncaymanchem.comnih.govjmb.or.krwikigenes.org. For instance, L-allylglycine administration into the posterior hypothalamus of rats correlated with decreases in local GABA levels and concurrent increases in heart rate jmb.or.kr. Immunocytochemical studies have also indicated a substantial decrease in detectable GABA-immunoreactive bouton-like dots in specific hippocampal regions following L-allylglycine treatment, further supporting its role in reducing GABAergic signaling nih.gov.

Table 1: Regional Changes in GABA Concentration Following L-Allylglycine Administration

Brain RegionObserved Effect on GABA LevelsReference(s)
CerebellumDecreased mdpi.comacs.orgsjtu.edu.cncaymanchem.com
PonsDecreased mdpi.comacs.orgsjtu.edu.cncaymanchem.com
MedullaDecreased mdpi.comacs.orgsjtu.edu.cncaymanchem.com
StriatumDecreased mdpi.comacs.orgsjtu.edu.cncaymanchem.com
CortexDecreased mdpi.comacs.orgsjtu.edu.cncaymanchem.com
HippocampusDecreased mdpi.comacs.orgsjtu.edu.cncaymanchem.com
Posterior HypothalamusDecreased jmb.or.kr

Note: Specific concentrations and experimental conditions may vary across studies.

L-Allylglycine has also been shown to reduce GAD activity by approximately 60% when administered ex vivo at a dose of 39.8 μmol/g per hour in mouse brain preparations acs.orgsjtu.edu.cncaymanchem.com.

Interaction with Cysteine Desulfurase IscS/NifS

Beyond its effects on GABA metabolism, L-allylglycine is recognized as a specific inhibitor of cysteine desulfurases (CSDs), a family of enzymes including IscS and NifS. These enzymes are critical for sulfur metabolism, playing a central role in the biosynthesis of iron-sulfur (Fe-S) clusters, essential cofactors for numerous cellular processes jmb.or.krmdpi.comresearchgate.netacs.orgsjtu.edu.cnnih.govnih.govresearchgate.netacs.orgvt.edunih.govresearchgate.net.

L-Allylglycine acts as a "suicide inhibitor" for cysteine desulfurases like IscS and NifS jmb.or.krmdpi.comnih.govvt.edu. It achieves this by forming a covalent adduct with the active-site cysteine residue of these enzymes jmb.or.krmdpi.comnih.govvt.edu. This interaction occurs through a nucleophilic attack by the enzyme's active-site cysteine on the pyridoxal (B1214274) phosphate (B84403) (PLP) adduct of L-allylglycine mdpi.comnih.govvt.edu. This irreversible modification leads to the inactivation of the cysteine desulfurase, thereby blocking its enzymatic function jmb.or.krmdpi.comnih.govvt.edu.

The inactivation of cysteine desulfurases by L-allylglycine has significant implications for iron-sulfur cluster assembly pathways jmb.or.krnih.govjmb.or.kr. Cysteine desulfurases are indispensable for these pathways, catalyzing the desulfurization of L-cysteine and transferring the sulfur atom to scaffold proteins, such as IscU or NifU, which are essential for the formation of Fe-S clusters jmb.or.krmdpi.comresearchgate.netacs.orgsjtu.edu.cnnih.govjmb.or.krnih.govnih.govresearchgate.netacs.orgvt.edunih.govresearchgate.net. Consequently, by inhibiting IscS/NifS, L-allylglycine effectively blocks or severely impairs the entire process of iron-sulfur cluster biogenesis jmb.or.krnih.govjmb.or.kr. Studies have demonstrated that the inactivation of cysteine desulfurase by L-allylglycine completely prevents [Fe2S2] cluster assembly in E. coli, confirming the enzyme's essential role in this process jmb.or.krnih.gov.

Comparative Analysis with Other GAD Inhibitors

L-Allylglycine is one among several compounds known to inhibit GAD. Other GAD inhibitors include chelindamic acid, which has a Ki of 33 μM acs.org, and maleic acid, which enhances acid sensitivity in Listeria monocytogenes scbt.com. Vigabatrin and Gabaculine are examples of irreversible inhibitors that form covalent bonds with the PLP cofactor, leading to a long-lasting decrease in GABA synthesis nih.gov. 5-Diazo-4-oxo-L-norvaline also covalently modifies the active site of GAD-25, effectively inhibiting its activity nih.gov. Phenelzine and Topiramate (B1683207) also inhibit GAD through covalent adduct formation with the PLP cofactor or interaction with the active site, respectively nih.gov. L-allylglycine's unique characteristic lies in its in vivo activation via metabolic conversion to 2-keto-4-pentenoic acid, making it a potent GAD inhibitor in biological systems mdpi.comresearchgate.netacs.orgsjtu.edu.cncaymanchem.com.

Compound List

L-Allylglycine

Glutamic Acid Decarboxylase (GAD)

GABA (gamma-aminobutyric acid)

2-keto-4-pentenoic acid

Bicuculline methiodide

Muscimol

Cysteine Desulfurase

IscS

NifS

IscU

NifU

IscA

TusA

ThiI

RhDdA

CyaY

IscX

Frataxin (FXN)

Chelindamic acid

Maleic acid

Vigabatrin

Gabaculine

5-Diazo-4-oxo-L-norvaline

Phenelzine

Topiramate

L-vinylglycine

Neurobiological and Behavioral Research Applications

L-Allylglycine as a Seizure-Inducing Agent in Animal Models

The primary application of L-allylglycine in research is its capacity to induce seizure-like activity through the inhibition of GABA synthesis. This effect has been extensively documented in both rodent and zebrafish models.

In rodents, L-allylglycine administration leads to a dose-dependent induction of seizures, characterized by specific behavioral and neurochemical alterations.

Following administration, L-allylglycine does not immediately induce seizures but rather exhibits a notable latency period. In mice, this latency can range from 44 to 240 minutes after administration nih.gov, nih.gov. In rats, the latency is typically shorter, reported between 65 to 90 minutes capes.gov.br. The induced seizures in rats have been described as characterized by violent running, followed by tonic flexion and extension capes.gov.br. In some instances, L-allylglycine has been observed to induce generalized tonic-clonic seizures medchemexpress.com.

Table 1: Seizure Latency in Rodent Models Induced by L-Allylglycine

SpeciesSeizure Latency (min)Source(s)
Mouse44-240 nih.gov, nih.gov
Rat65-90 capes.gov.br

A hallmark of L-allylglycine's action is the significant reduction in GABA concentrations across various brain regions. This decrease is a direct consequence of GAD inhibition medchemexpress.com, targetmol.com, caymanchem.com, medchemexpress.com, scbt.com. Studies have consistently reported diminished GABA levels in the hippocampus, cortex, and cerebellum of rodents treated with L-allylglycine nih.gov, medchemexpress.com, nih.gov, targetmol.com, capes.gov.br, caymanchem.com, caymanchem.com, medchemexpress.com, scbt.com. For instance, generalized decreases in GABA concentrations ranging from 32% to 54% have been observed in rats nih.gov. Specific regional analyses indicate that while L-allylglycine causes widespread GABA depletion in rats, the cerebellum and pons-medulla show particular vulnerability capes.gov.br.

Table 2: Regional GABA Concentration Changes in Rat Brain Following L-Allylglycine Administration

Brain RegionChange in GABA ConcentrationSource(s)
HippocampusDecreased nih.gov, medchemexpress.com, nih.gov, targetmol.com, capes.gov.br, caymanchem.com, caymanchem.com, medchemexpress.com, scbt.com
CortexDecreased medchemexpress.com, nih.gov, targetmol.com, capes.gov.br, caymanchem.com, caymanchem.com, medchemexpress.com, scbt.com
CerebellumDecreased nih.gov, medchemexpress.com, nih.gov, targetmol.com, capes.gov.br, caymanchem.com, caymanchem.com, medchemexpress.com, scbt.com
Pons-MedullaDecreased targetmol.com, capes.gov.br, caymanchem.com, caymanchem.com
StriatumDecreased targetmol.com, caymanchem.com, caymanchem.com

Beyond GABA, L-allylglycine administration can lead to other neurochemical changes. While generally not altering glutamate (B1630785) or aspartate staining intensity, L-allylglycine has been noted to reduce aspartate-like immunoreactivity in specific hippocampal cells nih.gov. Furthermore, increases in glutamine concentrations have been observed in the brains of rats treated with L-allylglycine nih.gov. The compound's in vivo efficacy is partly attributed to its metabolic conversion to 2-keto-4-pentenoic acid, a more potent convulsant and GAD inhibitor targetmol.com, caymanchem.com, caymanchem.com.

Zebrafish larvae have emerged as a valuable model for studying epilepsy due to their genetic tractability, optical transparency, and conserved neurobiological pathways. L-allylglycine is employed to reliably induce seizures in this model system biorxiv.org, nih.gov, researchgate.net, frontiersin.org, nih.gov. Similar to its effects in rodents, L-allylglycine in zebrafish larvae inhibits GAD, leading to GABA depletion, neuronal damage, and seizure-like behaviors mdpi.com, researchgate.net, nih.gov.

Comparative studies have demonstrated significant parallels between L-allylglycine-induced seizures in mice and zebrafish larvae. Research has shown that the seizure progression rate and the kinetics of GABA depletion are comparable between these species when treated with L-allylglycine researchgate.net, nih.gov. This cross-species similarity supports the utility of zebrafish as a high-throughput model for investigating treatment-resistant seizures, mirroring findings in mammalian models researchgate.net, nih.gov, tiho-hannover.de. The predictable induction of seizures and comparable pharmacological responses to antiepileptic drugs in zebrafish larvae validate its use in translational epilepsy research.

Compound List:

L-Allylglycine

Gamma-aminobutyric acid (GABA)

Glutamate

Aspartate

Glutamine

Bicuculline

Kainic acid

Pentylenetetrazole (PTZ)

3-mercaptopropionic acid

4-deoxypyridoxine (B1198617)

2-keto-4-pentenoic acid

Picrotoxin

Diazepam

Sodium valproate (Valproic acid)

Levetiracetam

Phenytoin

Topiramate (B1683207)

Flumazenil

Carbamazepine (CBZ)

MK-801

Yohimbine

Ethyl ketopentanoate (EKP)

Zebrafish Larvae Seizure Models

Behavioral and Electrophysiological Assessments

Research utilizing L-allylglycine has provided crucial insights into the functional roles of GABAergic signaling in the brain through both behavioral and electrophysiological assessments. In rodent models, L-allylglycine has been observed to induce dose-dependent convulsant activity, accompanied by a decrease in GABA concentrations across various brain regions, including the cerebellum, pons, medulla, striatum, cortex, and hippocampus. caymanchem.comcaymanchem.com

Electrophysiological studies in cats have demonstrated that DL-allylglycine administration provokes epileptiform electroencephalographic (EEG) patterns. These patterns can manifest spontaneously or in response to intermittent light stimulation (ILS). The initial signs of paroxysmal EEG activity are typically observed in the cortex, subsequently spreading to the thalamus and the mesencephalic reticular formation. Furthermore, L-allylglycine has been shown to alter visual evoked potentials (VEPs), increasing them in the primary visual cortex while decreasing them in the center median nucleus and reticular formation. These findings suggest that L-allylglycine enhances cortical excitability and contributes to increased photosensitivity, highlighting the cortex's role in these phenomena. nih.gov

Table 1: Behavioral and Electrophysiological Effects of L-Allylglycine in Animal Models

SpeciesModel/TaskObserved EffectReference
MiceGeneral administrationInduced convulsions; decreased GABA concentration in cerebellum, pons, medulla, striatum, cortex, hippocampus caymanchem.comcaymanchem.com
CatsEEG recording, Intermittent Light StimulationProvoked epileptiform EEG patterns; increased VEPs in visual cortex; decreased VEPs in other brain regions nih.gov
RatsChronic medial prefrontal cortex (mPFC) infusionImpaired impulse control, transiently impaired attention, increased locomotor activity nih.govnih.gov
RatsChronic infralimbic cortex infusionEnhanced conditioned safety learning, reduced fear generalization researchgate.netresearchgate.net

Primate Seizure Models (e.g., Papio papio)

The photosensitive baboon model, Papio papio, has been extensively used to study epilepsy and the effects of various compounds, including L-allylglycine, on seizure phenomena.

In Papio papio baboons, L-allylglycine has been shown to significantly enhance responses to intermittent photic stimulation (IPS), a hallmark of photosensitive epilepsy. Intravenous administration of L-allylglycine, even at subconvulsant doses, leads to an increased occurrence and persistence of myoclonic responses. These effects are accompanied by augmented electroencephalographic abnormalities associated with photic stimulation. nih.govnih.gov The enhancement is observed within hours of administration, with peak effects typically occurring between 3 to 8 hours post-administration. nih.gov In paralyzed baboons, L-allylglycine administration facilitates the appearance of paroxysmal discharges (PDs) that often precede visual evoked potentials (VEPs), with VEPs exhibiting high frequencies and amplitudes. capes.gov.br Higher doses of L-allylglycine can precipitate brief, recurrent seizures in the absence of photic stimulation, originating unilaterally in the occipital or posterior parietal cortex. nih.gov

Seizures induced by L-allylglycine in adolescent baboons can result in significant long-term neuropathological changes, particularly within the hippocampus. Studies have reported neuronal loss and glial proliferation in specific hippocampal regions, such as the Sommer sector and end folium. psychrights.orgnih.gov These observed lesions share similarities with the neuropathological findings in human temporal lobe epilepsy, including hippocampal sclerosis. ohsu.edu The pattern of damage can affect multiple brain structures, including the neocortex, hippocampus, thalamus, and cerebellum, mirroring patterns seen in human epilepsy and status epilepticus. psychrights.org Specifically, unilateral hippocampal neuron loss, a common feature in human temporal lobe epilepsy, has been noted in a significant proportion of L-allylglycine-treated baboons. ohsu.edu

Table 2: L-Allylglycine Effects in Primate Seizure Models (Papio papio)

Model/SpeciesInterventionObserved EffectReference
Papio papioIntravenous L-allylglycineEnhanced myoclonic responses to IPS; augmented EEG abnormalities nih.govnih.gov
Papio papioIntravenous L-allylglycine (higher doses)Brief, recurring seizures; unilateral cortical origin nih.gov
Paralyzed Papio papioL-allylglycine administrationParoxysmal discharges (PDs) precede VEPs; high frequency/amplitude VEPs capes.gov.br
Adolescent baboonsAllylglycine-induced seizuresHippocampal lesions (neuronal loss, glial proliferation in Sommer sector and end folium) psychrights.orgnih.gov
Analogous modelDomoic Acid Exposure in Sea LionsUnilateral hippocampal neuron loss, mossy fiber sprouting (similar to human temporal lobe epilepsy) ohsu.edu

Research on Cognitive and Behavioral Functions

L-allylglycine has been employed to investigate the role of GABAergic neurotransmission in cognitive functions, particularly attention and impulse control.

Research involving chronic administration of L-allylglycine in rats has illuminated its impact on attention and impulse control. In studies employing the 5-choice serial reaction time task (5CSRTT), a standard measure of attention and impulse control, chronic infusion of L-allylglycine into the medial prefrontal cortex (mPFC) resulted in persistent impairments in impulse control and transient deficits in attention. nih.govnih.gov Concurrently, these behavioral changes were associated with an upregulation of GAD67 expression within the prelimbic cortex. nih.govnih.gov This suggests that chronic disruption of GABA synthesis in specific prefrontal cortical regions can lead to behavioral alterations relevant to attention and impulse regulation.

Further investigations have explored the role of L-allylglycine in modulating fear-related behaviors and safety learning. Chronic unilateral infusions of L-allylglycine into the infralimbic cortex have been shown to enhance conditioned safety learning and reduce fear generalization, indicating a role for GABAergic signaling in these specific cognitive processes. researchgate.netresearchgate.net

Compound List:

L-Allylglycine

D-Allylglycine

D,L-Allylglycine

Glutamic acid decarboxylase (GAD)

Gamma-aminobutyric acid (GABA)

Fear and Anxiety Research

L-Allylglycine is frequently employed to study the neural mechanisms of fear and anxiety, often by inducing changes in behavior that model aspects of these conditions.

Studies utilizing L-Allylglycine have helped to dissociate the neural substrates involved in different components of fear and defensive behaviors. For instance, research in rats has shown that L-Allylglycine microinjections into the dorsal (dPAG) and ventral (vPAG) regions of the periaqueductal gray can differentially affect defensive behaviors and antinociception nih.gov. Specifically, L-Allylglycine's impact on the dPAG and vPAG suggests distinct roles for GABAergic mechanisms in mediating behavioral inhibition and the expression of fear responses lktlabs.comnih.govorcid.org. Furthermore, the dorsomedial hypothalamus (DMH) and the bed nucleus of the stria terminalis (BNST) have been implicated as key neural substrates where GABAergic dysfunction, induced by L-Allylglycine, leads to anxiety-like behaviors and altered responses to stressors nih.govnih.govscielo.brnih.gov. The infralimbic (IL) cortex has also been identified as a critical region for the expression of safety memory, modulated by GABA synthesis inhibition nih.gov.

L-Allylglycine has been consistently shown to induce or exacerbate anxiety-like behaviors in various animal models. Its administration is often associated with altered performance in standard behavioral paradigms used to assess anxiety.

Social Interaction (SI) Test: L-Allylglycine administration has been linked to reduced social interaction time, a measure indicative of increased anxiety-like behavior nih.govnih.govnih.govresearchgate.netrsc.org.

Elevated Plus Maze (EPM): Studies report that L-Allylglycine treatment leads to decreased entries into and time spent in the open arms of the EPM, behaviors characteristic of heightened anxiety nih.govnih.govrsc.orgucdavis.edu.

Open Field Test: Similar to the EPM, L-Allylglycine has been associated with increased anxiety-like behavior in the open field test caymanchem.comresearchgate.netrsc.org.

Defensive Probe Burying Test: While less detailed in the provided snippets, L-Allylglycine has also been implicated in influencing behavior in the defensive probe burying test, a measure often related to anxiety and fear researchgate.net.

Behavioral ParadigmObserved Effect of L-Allylglycine on Anxiety-like Behavior
Social Interaction (SI) TestIncreased anxiety-like behavior
Elevated Plus Maze (EPM)Increased anxiety-like behavior
Open Field TestIncreased anxiety-like behavior
Defensive Probe Burying TestIncreased anxiety-like behavior (associated with panic)

Neurodevelopmental Studies

L-Allylglycine serves as a critical pharmacological tool in understanding the role of GABA during embryonic development, particularly in processes like axial elongation and its impact on cellular signaling pathways.

Role of GABA Synthesis in Axial Elongation (e.g., Xenopus laevis embryos)

Research utilizing Xenopus laevis embryos has highlighted the essential role of GABA synthesis in axial elongation beyond the tailbud stage researchgate.netmicropublication.orgnih.govresearchgate.netuniv-paris13.fr. Treatment of these embryos with L-Allylglycine, a GAD inhibitor, leads to a significant reduction in axial elongation. This observed inhibition is reversible by the exogenous administration of GABA, strongly suggesting that GABA synthesis, mediated by GAD, is crucial for the proper elongation of the embryonic body axis. These findings indicate that GABA-dependent elongation functions independently of other developmental mechanisms like convergent extension researchgate.netmicropublication.orgresearchgate.netuniv-paris13.fr.

TreatmentObserved Effect on Axial Elongation in Xenopus laevis Embryos
Control (no treatment)Normal axial elongation
Allylglycine (AG)Significant reduction in axial elongation
Allylglycine (AG) + Exogenous GABARescued axial elongation

Impact on GABA Receptor Subunit Expression during Development

While L-Allylglycine's primary role in developmental studies has been as an inhibitor of GABA synthesis, impacting downstream cellular processes, direct research detailing its specific effects on GABA receptor subunit expression during development was not extensively found in the provided search results. However, general developmental studies indicate significant changes in GABA receptor subunit composition. For instance, during early development, subunits such as α2, α3, α5, and β3 mRNA predominate, which are later superseded by adult expression patterns involving α1, α4, β2, and δ subunits mdpi.comfrontiersin.orgmdpi.com. The developmental trajectory of GABAergic synapses is paralleled by changes in the expression of various GABAAR subunits, including α2, α3, β3, and γ2 mdpi.com. These shifts are fundamental to the maturation of inhibitory signaling, transitioning GABA's role from excitatory to inhibitory in the developing central nervous system frontiersin.orgmdpi.com.

Neurotoxicity Research with L-Allylglycine

L-Allylglycine is widely employed in experimental models to induce specific neurological deficits that mimic aspects of certain neurological disorders. Its ability to selectively inhibit GAD allows researchers to probe the consequences of reduced GABAergic tone within the central nervous system. This pharmacological manipulation has been instrumental in understanding the delicate balance between excitatory and inhibitory neurotransmission and how its disruption can lead to neuronal damage and functional impairments. The effects observed following L-allylglycine administration, such as seizures and altered neuronal activity, highlight its utility in exploring the pathophysiology of epilepsy and other conditions characterized by GABAergic dysfunction medchemexpress.commedchemexpress.comwikipedia.orgcaymanchem.comresearchgate.netscbt.com. Furthermore, L-allylglycine is recognized for its excitotoxic properties, contributing to neuronal injury through mechanisms linked to excessive glutamatergic receptor activation nih.govfrontiersin.orgcigb.edu.cu.

Neuronal Damage and GABA Depletion

The neurotoxic effects of L-allylglycine are primarily mediated by its potent inhibition of glutamate decarboxylase (GAD) medchemexpress.commedchemexpress.comwikipedia.orgcaymanchem.comresearchgate.netscbt.comnih.gov. GAD catalyzes the conversion of glutamate, the primary excitatory neurotransmitter, into GABA, the primary inhibitory neurotransmitter. By blocking GAD activity, L-allylglycine significantly reduces the biosynthesis and subsequent levels of GABA throughout various brain regions medchemexpress.commedchemexpress.comcaymanchem.comtargetmol.com. This depletion of GABAergic signaling leads to a disinhibition of neuronal circuits, often resulting in hyperexcitability, seizures, and a state of convulsant activity medchemexpress.commedchemexpress.comwikipedia.orgcaymanchem.comresearchgate.netscbt.comcapes.gov.br.

The reduction in GABAergic inhibition, coupled with the inherent excitatory nature of glutamate, can precipitate excitotoxicity. Excitotoxicity occurs when the overactivation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, leads to excessive calcium influx into neurons nih.govfrontiersin.orgcigb.edu.cu. This sustained increase in intracellular calcium triggers a cascade of damaging events, including the activation of proteases, lipases, and endonucleases, as well as mitochondrial dysfunction and the generation of reactive oxygen species cigb.edu.cu. Ultimately, these processes can culminate in neuronal cell death, manifesting as necrosis or apoptosis cigb.edu.cu.

Research has demonstrated that L-allylglycine administration leads to a significant decrease in GABA levels across multiple brain areas. Studies have reported reduced GABA immunoreactivity in specific hippocampal and cerebellar regions nih.gov. Biochemical analyses have confirmed a general depletion of GABA in the cerebellum, pons, medulla, striatum, cortex, and hippocampus following L-allylglycine treatment caymanchem.comtargetmol.com. This widespread reduction in inhibitory neurotransmitter levels underscores the profound impact of GAD inhibition on brain chemistry.

Table 1: Regional Changes in GABA Levels Following L-Allylglycine Administration

Brain RegionReported Effect on GABA LevelsPrimary Supporting Citations
HippocampusDecreased medchemexpress.comcaymanchem.comtargetmol.comnih.gov
CerebellumDecreased medchemexpress.comcaymanchem.comtargetmol.comnih.gov
CortexDecreased medchemexpress.comcaymanchem.comtargetmol.com
PonsDecreased caymanchem.comtargetmol.com
MedullaDecreased caymanchem.comtargetmol.com
StriatumDecreased caymanchem.comtargetmol.com

The consequence of this GABA depletion and subsequent hyperexcitability is often accompanied by observable neuronal damage. Studies involving L-allylglycine-induced seizures have documented neuropathological changes, including neuronal loss, particularly in vulnerable regions like the hippocampus researchgate.netnih.govpsychrights.orgnih.gov. The hippocampus, a critical area for learning and memory, exhibits increased glucose utilization during seizures induced by L-allylglycine, indicative of heightened neuronal activity and potential metabolic stress nih.gov. Furthermore, research has indicated intracellular calcium accumulation within hippocampal neurons during L-allylglycine-induced seizures, a key event in the excitotoxic pathway leading to neuronal injury escholarship.org. The combined effects of GABA depletion and excitotoxicity make L-allylglycine a potent agent for modeling neurodegenerative processes and studying the mechanisms of seizure-induced brain damage mdpi.comresearchgate.netcapes.gov.br.

Compound Names:

L-Allylglycine

Glutamate

GABA (gamma-aminobutyric acid)

Glutamate Decarboxylase (GAD)

Enzymological and Biochemical Research of L Allylglycine

In vitro Studies of GAD Inhibition

Glutamate (B1630785) decarboxylase (GAD) is a key enzyme in the central nervous system responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. The inhibitory effects of L-Allylglycine on GAD have been a primary focus of research to understand its mechanism of action.

In vitro studies have demonstrated that L-Allylglycine inhibits glutamic acid decarboxylase (GAD) in a concentration-dependent manner. However, it is considered a potent inhibitor primarily at high concentrations, with effective ranges observed between 1 and 80 mM targetmol.com. The more pronounced effects of L-Allylglycine observed in vivo are largely attributed to its metabolic conversion to 2-keto-4-pentanoic acid, which is a more potent inhibitor of GAD targetmol.com.

CompoundTarget EnzymeEffective Inhibitory Concentration (in vitro)Notes
L-AllylglycineGlutamic Acid Decarboxylase (GAD)1 - 80 mMIn vivo potency is enhanced by metabolic conversion. targetmol.com
2-keto-4-pentanoic acidGlutamic Acid Decarboxylase (GAD)More potent than L-AllylglycineMetabolite of L-Allylglycine. targetmol.com
Table 1: Concentration-Dependent Inhibition of GAD by L-Allylglycine and its Metabolite.

Glutamate decarboxylase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, meaning it requires PLP, the active form of vitamin B6, as a cofactor for its catalytic activity plos.orgnih.gov. The aldehyde group of PLP typically forms a Schiff base linkage with a lysine residue in the active site of GAD plos.orgdrugbank.com. When a substrate such as glutamate enters the active site, it displaces the lysine to form a new Schiff base with PLP, which is a key step in the catalytic cycle drugbank.commdpi.com.

The inhibitory action of certain molecules on GAD can be influenced by the availability of PLP. For instance, inhibition of GAD by some compounds can be reversed by the addition of exogenous PLP, suggesting a mechanism that may involve competition with the cofactor for the active site or interference with its binding nih.gov. In the context of PLP-dependent enzymes, the phosphate group of PLP can also play a crucial role in interacting with substrates and stabilizing reaction intermediates frontiersin.org. While the precise mechanism of L-Allylglycine's interaction with the GAD-PLP complex is not fully elucidated, it is likely that as an amino acid analog, it interferes with the proper binding and processing of the natural substrate, glutamate, within the active site.

Enzymatic Pathways and Substrate Specificity

L-Allylglycine not only acts as an enzyme inhibitor but also serves as a substrate in various enzymatic pathways, highlighting its diverse biochemical roles.

The bacterium Pseudomonas putida has been shown to metabolize allylglycine. Studies on mutant strains of P. putida mt-2 have revealed pathways for the utilization of the D-isomer of allylglycine as a carbon and nitrogen source. Cell extracts from these strains can catalyze the dehydrogenation of D-allylglycine, leading to its complete metabolism to pyruvate and acetaldehyde. This metabolic pathway involves intermediates such as 2-keto-4-pentenoic acid. In contrast, these strains exhibit limited oxidation of L-Allylglycine, indicating stereospecificity in the enzymatic degradation pathway. The enzymes responsible for the initial steps of D-allylglycine degradation, such as D-allylglycine dehydrogenase, have been localized to the membrane fractions of the bacterial cells.

L-Allylglycine derivatives are key intermediates in the biosynthesis of terminal-alkyne amino acids in certain bacteria, such as Streptomyces cattleya chemistryviews.orgberkeley.edu. A notable example is the synthesis of L-propargylglycine. This process involves a unique enzymatic pathway where L-lysine is first converted to 4-chloro-L-allylglycine chemistryviews.orgresearchgate.netspringernature.com. Subsequently, the pyridoxal phosphate-dependent enzyme BesB catalyzes the elimination of the chlorine atom from 4-chloro-L-allylglycine to form the terminal alkyne-containing amino acid, L-propargylglycine researchgate.netspringernature.com. This discovery has opened avenues for the biotechnological production of proteins containing bioorthogonal handles for "click chemistry" applications chemistryviews.orgberkeley.edu.

EnzymeSubstrateProductOrganismCofactor
BesB4-chloro-L-allylglycineL-propargylglycineStreptomyces cattleyaPyridoxal Phosphate (PLP) researchgate.net
Table 2: Enzymatic Synthesis of L-propargylglycine.

Therapeutic and Physiological Implications in Research

Pharmacological Characterization in Anticonvulsant Drug Development

The development of new and more effective anticonvulsant drugs is a significant area of pharmacological research. utah.edu Animal models of seizures, including those induced by L-Allylglycine, are crucial for the initial identification and characterization of potential antiepileptic therapies. nih.govutah.edu

The L-Allylglycine-induced seizure model is particularly valuable for studying treatment-resistant epilepsy. nih.gov A comparative study characterized the pharmacological responsiveness of this model in both mice and larval zebrafish. nih.govuni.lu The study evaluated five different AEDs and found that only diazepam and sodium valproate were effective at protecting against L-Allylglycine-induced seizures. nih.gov In contrast, levetiracetam, phenytoin, and topiramate (B1683207) showed limited efficacy. nih.govuni.lu The similar pharmacological profiles observed in both mice and zebrafish suggest that the zebrafish model could serve as a high-throughput screening tool for identifying new drugs for treatment-resistant seizures. nih.govnih.gov

Table 1: Efficacy of Antiepileptic Drugs (AEDs) in the L-Allylglycine Seizure Model
Antiepileptic DrugMechanism of ActionEfficacy in L-Allylglycine ModelSpecies Tested
DiazepamGABAA receptor positive allosteric modulatorProtectiveMice, Zebrafish
Sodium ValproateMultiple, including increased GABA levelsProtectiveMice, Zebrafish
LevetiracetamBinds to synaptic vesicle protein 2A (SV2A)LimitedMice, Zebrafish
PhenytoinSodium channel blockerLimitedMice, Zebrafish
TopiramateMultiple, including sodium channel blockade and GABAA receptor enhancementLimitedMice, Zebrafish

Role in Plant Stress Responses

The role of GABA extends beyond neurotransmission in animals; it is also a key signaling molecule in plants, involved in growth, development, and responses to environmental stress. mdpi.comfrontiersin.org L-Allylglycine, by inhibiting GAD, is used to elucidate the specific functions of the GABA signaling pathway in plant physiology. nih.gov

In acidic soils, aluminum (Al) toxicity is a major factor that inhibits plant growth. nih.govnih.gov Research on the woody plant hybrid Liriodendron chinense × tulipifera has revealed a crucial role for GABA signaling in conferring tolerance to aluminum stress. nih.govresearchgate.net Studies have shown that exposure to aluminum induces the expression of GAD, leading to an increase in GABA biosynthesis. nih.govresearchgate.net

To confirm the role of GABA, researchers used L-Allylglycine to inhibit GAD activity. nih.gov Treatment with L-Allylglycine reduced the plant's tolerance to aluminum, as evidenced by increased oxidative damage and reduced root tolerance. nih.gov Conversely, the application of exogenous GABA enhanced aluminum tolerance. nih.gov The mechanism involves GABA promoting the efflux of citrate (B86180), which chelates the toxic Al³⁺ ions in the rhizosphere. nih.govresearchgate.net L-Allylglycine treatment was found to reduce this citrate exudation. nih.govresearchgate.net These findings indicate that GABA signaling is a key component of the aluminum stress response in Liriodendron chinense × tulipifera, contributing to the detoxification of aluminum through the regulation of organic acid transport. nih.govresearchgate.net

Table 2: Effects of L-Allylglycine and GABA on Aluminum Stress Response in Liriodendron chinense × tulipifera
TreatmentEffect on GAD ActivityEffect on GABA LevelsEffect on Citrate ExudationOverall Effect on Aluminum Tolerance
Aluminum (AlCl₃)IncreasedIncreasedIncreasedBaseline stress response
Aluminum + GABA-Further IncreasedFurther IncreasedEnhanced
Aluminum + L-AllylglycineInhibitedReducedReducedReduced

Modulation of Reactive Oxygen Species and Antioxidant Enzyme Activity

L-Allylglycine, an inhibitor of glutamate (B1630785) decarboxylase (GAD), has been instrumental in research investigating the role of GABA (gamma-aminobutyric acid) in cellular stress responses. medchemexpress.commedchemexpress.com Studies have shown that by inhibiting GAD, L-Allylglycine reduces the biosynthesis of GABA. medchemexpress.commedchemexpress.com This reduction has significant downstream effects on the management of reactive oxygen species (ROS) and the activity of antioxidant enzymes.

In a study on the woody plant Liriodendron chinense × tulipifera under aluminum-induced stress, treatment with L-Allylglycine led to increased ROS accumulation and reduced activities of antioxidant enzymes. nih.gov This suggests that the GABA signaling pathway, which is disrupted by L-Allylglycine, plays a protective role against oxidative damage by enhancing the activity of these enzymes. nih.gov Conversely, treatments that increased GABA levels had the opposite effect, reducing ROS and boosting antioxidant enzyme activity. nih.gov These findings highlight the modulatory role of the GABA pathway, and by extension the inhibitory effect of L-Allylglycine, on the cellular redox state. nih.gov Research indicates that antioxidant enzymes like superoxide (B77818) dismutases (SODs), catalase (CAT), and glutathione (B108866) peroxidases (GPxs) are crucial in managing ROS levels. researchgate.netplos.orgnih.gov L-Allylglycine's impact on this system underscores its utility as a research tool to probe the mechanisms of oxidative stress.

Experimental ConditionEffect of L-AllylglycineImplied Role of GABA Signaling
Aluminum Stress in LiriodendronIncreased ROS accumulation nih.govProtects against oxidative damage nih.gov
Aluminum Stress in LiriodendronReduced antioxidant enzyme activities nih.govEnhances antioxidant enzyme activity nih.gov

Organic Acid Transport and Chelation

The influence of L-Allylglycine extends to the transport of organic acids, a key mechanism in mitigating metal toxicity in plants. Research has demonstrated that GABA signaling is involved in promoting the transport of organic acids like citrate, which can chelate harmful ions. nih.govresearchgate.net

In the same study involving Liriodendron chinense × tulipifera under aluminum stress, the application of L-Allylglycine resulted in reduced exudation of citrate. nih.govresearchgate.net This indicates that by inhibiting GABA synthesis, L-Allylglycine interferes with the plant's ability to chelate toxic aluminum ions. nih.gov The study further revealed that treatments enhancing GABA levels increased citrate exudation, reinforcing the concept that GABA signaling positively regulates organic acid transport as a stress response. nih.govresearchgate.net L-Allylglycine has also been utilized in the chemical synthesis of mugineic acids, which are phytosiderophores involved in iron chelation and transport in graminaceous plants. jst.go.jppsu.edu

Treatment GroupEffect on Citrate ExudationImplication for Chelation
L-AllylglycineReduced nih.govresearchgate.netImpaired chelation of toxic ions nih.gov
GABA or GABA enhancersIncreased nih.govresearchgate.netEnhanced chelation of toxic ions nih.gov

Endothelial Cell Biology Research

Recent studies have uncovered a novel role for GABA synthesis within endothelial cells, with L-Allylglycine serving as a critical tool in elucidating these functions.

GABA Synthesis and Release by Endothelial Cells

Research has shown that endothelial cells, such as human umbilical vein endothelial cells (HUVEC) and human aortic endothelial cells (HAEC), can synthesize and release GABA. ahajournals.orgahajournals.org This was demonstrated by the ability of these cells to convert [1-¹⁴C]glutamate into GABA. ahajournals.org The presence of the GABA-synthesizing enzyme, glutamic acid decarboxylase (GAD), was confirmed in these cells through immunostaining and immunoblot analysis. ahajournals.orgahajournals.org

To confirm that the observed effects were due to endogenous GABA synthesis, studies utilized L-Allylglycine. Treatment of HUVECs with L-Allylglycine, which inhibits GAD, led to a significant reduction in the amount of GABA released. ahajournals.org This finding directly implicates GAD activity in the production of GABA by endothelial cells. ahajournals.org

Regulation of ATP Synthesis and Fatty Acid Oxidation

Endothelium-derived GABA appears to play a significant role in regulating key metabolic processes within the endothelial cells themselves, including ATP synthesis and fatty acid oxidation. ahajournals.orgahajournals.org Research has shown that inhibiting GABA synthesis with L-Allylglycine affects the steady-state levels of ATP in HUVECs. ahajournals.org

Advanced Methodologies and Techniques in L Allylglycine Research

In Vivo and In Vitro Experimental Models

Research involving L-allylglycine utilizes a range of experimental models, from whole organisms to isolated cellular preparations, to investigate its neurochemical, physiological, and behavioral effects.

Animal Models (Rats, Mice, Zebrafish, Baboons)

Rats: Rats serve as a primary model for studying L-allylglycine's effects on seizure activity, behavior, and neurochemistry. Intraperitoneal (IP) injection of L-allylglycine in rats has been shown to induce focal and generalized tonic extension seizures, with female rats exhibiting greater susceptibility to these specific seizure types compared to males nih.gov. Studies investigating cognitive functions have employed chronic infusion of L-allylglycine into the medial prefrontal cortex (mPFC) of rats, revealing transient impairments in attention, persistent deficits in impulse control, and increased locomotor activity nih.govnih.gov. Furthermore, direct injection of L-allylglycine into the posterior hypothalamus of rats has demonstrated a correlation between increased heart rate and decreases in local GABA levels, suggesting a role for GABAergic signaling in cardiovascular regulation within this brain region nih.gov. Histological analyses, including light and electron microscopy, have been used to examine early neuronal alterations in the rat hippocampus following L-allylglycine-induced seizures, revealing changes such as microvacuoles originating from mitochondria and neuronal damage akin to 'ischaemic cell change' nih.gov. L-allylglycine administration has also been observed to reduce GABA content in the hippocampus, cortex, and cerebellum of Sprague-Dawley rats medchemexpress.commedchemexpress.com.

Mice: Mice are utilized in L-allylglycine research primarily for its role in inducing seizure models. L-allylglycine administration leads to GABA depletion and subsequent seizures in mice, with seizure progression rates and GABA depletion kinetics found to be comparable to those observed in zebrafish researchgate.netcurehunter.comnih.gov. Ex vivo studies using mouse brain preparations have shown that L-allylglycine can reduce GAD activity by approximately 60% caymanchem.comcaymanchem.comtargetmol.comcaymanchem.com.

Zebrafish: Zebrafish larvae have emerged as a valuable and high-throughput model for studying L-allylglycine-induced seizures and treatment resistance researchgate.netcurehunter.comnih.govnih.gov. L-allylglycine acts as a GAD antagonist, leading to GABA depletion, neuronal damage, and observable epileptic symptoms in zebrafish researchgate.netcurehunter.comnih.gov. Exposure to L-allylglycine concentrations ranging from 30 to 300 mM for extended periods has been shown to increase swimming activity and induce whole-body seizures, with higher concentrations (300 mM for 120 minutes) also resulting in epileptiform discharges and reduced brain GABA levels researchgate.net. The behavioral responses and efficacy of antiepileptic drugs in zebrafish models treated with L-allylglycine closely mirror those observed in mammalian models, supporting its utility for screening potential therapeutics curehunter.comnih.gov.

Baboons (Papio papio): The photosensitive baboon model, Papio papio, has been instrumental in studying the effects of L-allylglycine on photosensitive epilepsy. Intravenous administration of L-allylglycine (100 mg/kg) enhances the natural photosensitive epilepsy syndrome, with peak effects occurring 3-8 hours post-administration medchemexpress.comnih.govjst.go.jp. Brief focal or generalized seizures can be induced by L-allylglycine (150-200 mg/kg, IV) even in the absence of photic stimulation nih.govjst.go.jp. Studies have also explored the stereoisomers of allylglycine, noting that D-allylglycine has a slower and more variable effect compared to the L-isomer nih.govjst.go.jp. Research has also documented epileptic brain damage in adolescent baboons following allylglycine-induced seizures cambridge.orgcapes.gov.br.

Cellular and Tissue Preparations (e.g., Brain Slices, Neuronal Cultures, Human Endothelial Cells)

Neuronal Cultures: L-allylglycine is utilized in neuronal culture systems to induce excitotoxicity, a process characterized by excessive activation of excitatory amino acid receptors leading to neuronal dysfunction and death ebin.pubfrontiersin.orgexplorationpub.comnih.gov. Studies investigating neuroprotective compounds often use glutamate (B1630785) or NMDA to trigger excitotoxicity in primary rat cortical or hippocampal neuronal cultures, mimicking the neuronal hyperexcitability caused by GABA depletion induced by L-allylglycine frontiersin.orgexplorationpub.comnih.govmdpi.com.

Human Endothelial Cells: Research has explored the presence and function of GABAergic systems within endothelial cells. Studies using human umbilical vein endothelial cells (HUVECs) and human aortic endothelial cells (HAECs) have demonstrated that L-allylglycine inhibits GABA synthesis within these cells ahajournals.orgciteab.com. These investigations have also examined the effects of L-allylglycine on cellular ATP levels and monocyte adhesion to endothelial monolayers, suggesting potential roles for GABA signaling in endothelial function ahajournals.org.

Neurochemical and Biochemical Analyses

Biochemical and neurochemical analyses are critical for quantifying the effects of L-allylglycine on neurotransmitter levels, enzyme activity, and protein expression.

GABA Concentration Measurement

A consistent finding across various studies is the reduction in GABA concentration following L-allylglycine administration. In mice, IP injection of L-allylglycine (1.2 mmol/kg) leads to a widespread decrease in GABA levels across multiple brain regions, including the cerebellum, pons, medulla, striatum, cortex, and hippocampus caymanchem.comcaymanchem.comtargetmol.comcaymanchem.com. Similarly, in rats, L-allylglycine administration has been associated with reduced GABA content in the hippocampus, cortex, and cerebellum medchemexpress.commedchemexpress.com. Direct hypothalamic injections in rats show localized decreases in GABA correlating with cardiovascular changes nih.gov. In zebrafish larvae, L-allylglycine treatment also results in decreased GABA levels in brain homogenates researchgate.net.

GAD Activity Assays

L-allylglycine functions by inhibiting glutamate decarboxylase (GAD), the enzyme responsible for GABA synthesis medchemexpress.commedchemexpress.comcaymanchem.comcaymanchem.comtargetmol.comcaymanchem.comnih.govlktlabs.comsemanticscholar.orgunit.nonih.govresearchgate.net. Ex vivo studies have quantified this inhibition, showing that L-allylglycine reduces GAD activity by approximately 60% in mouse brain preparations caymanchem.comcaymanchem.comtargetmol.comcaymanchem.com. While L-allylglycine exhibits direct GAD inhibition in vitro only at high concentrations (1-80 mM), its potent in vivo effects are attributed to its metabolic conversion into 2-keto-4-pentenoic acid, a more potent GAD inhibitor caymanchem.comcaymanchem.comtargetmol.comcaymanchem.com. Studies involving human endothelial cells have also confirmed the presence of GAD activity and its inhibition by L-allylglycine ahajournals.org.

Protein Expression Analysis (e.g., GAD67, PV, GAT1, NR1)

Protein expression analysis provides insights into the downstream molecular consequences of L-allylglycine exposure. Chronic infusion of L-allylglycine into the rat mPFC led to an upregulation of GAD67 expression in the prelimbic (PrL) and infralimbic (IL) cortices nih.gov. However, under these specific experimental conditions, no significant alterations were observed in the expression levels of Parvalbumin (PV), the GABA reuptake transporter GAT1, or the NMDA receptor subunit NR1 nih.gov. Western blot analysis has also confirmed the expression of GAD65 and GAD67 proteins in human endothelial cells ahajournals.org.

Compound List:

L-Allylglycine (LAG)

γ-aminobutyric acid (GABA)

Glutamate Decarboxylase (GAD)

GAD67

Parvalbumin (PV)

GAT1

NR1 (NMDA receptor subunit)

Future Research Directions and Unanswered Questions

Elucidation of L-Allylglycine's Full Metabolic Profile in vivo

Despite its widespread use in research, a comprehensive understanding of L-Allylglycine's complete metabolic fate within living organisms is still developing. While it is known that L-Allylglycine can be converted in vivo to 2-keto-4-pentenoic acid, a more potent convulsant and GAD inhibitor, the full spectrum of its metabolic pathways, intermediate products, and clearance mechanisms requires further investigation caymanchem.comtargetmol.com. Understanding these processes is crucial for interpreting experimental results accurately and for assessing any potential long-term effects or off-target interactions. Research into its biotransformation by specific enzymes, such as L-amino acid oxidase, suggests stereospecificity in its activation nih.gov, highlighting the need for detailed metabolic mapping.

Exploration of Novel Therapeutic Targets Beyond GAD Inhibition

While L-Allylglycine's primary known mechanism involves GAD inhibition, emerging research suggests it may interact with other biological targets. For instance, L-Allylglycine has been noted to bind to Toll-like receptor 4 (TLR4) on immune cells in the brain, potentially contributing to neuroprotective effects, and to inhibit a glutamate (B1630785) receptor in mitochondria involved in ATP production biosynth.com. Furthermore, studies have indicated potential interactions with serotonergic and dopaminergic systems, influencing locomotor activity biosynth.com. Future research should systematically explore these and other potential non-GAD-related targets to uncover a broader pharmacological profile for L-Allylglycine, which could reveal new therapeutic avenues beyond its established role in GABAergic modulation.

Investigation of L-Allylglycine's Role in Diverse Physiological Systems

Current research predominantly focuses on L-Allylglycine's impact on the central nervous system, particularly in the context of seizures and neurotransmission ontosight.aiwikipedia.orgmedchemexpress.comchemicalbook.incaymanchem.comtargetmol.comamazonaws.commedchemexpress.comscbt.comuni.lunih.govresearchgate.netnih.govlktlabs.comnih.gov. However, its interactions with systems like the immune system (via TLR4) biosynth.com and its potential influence on cardiovascular regulation, as suggested by studies involving hypothalamic injections that correlate heart rate increases with local GABA decreases nih.gov, indicate a broader physiological relevance. Investigating L-Allylglycine's effects on other physiological systems, such as the endocrine, cardiovascular, or peripheral nervous systems, could reveal novel roles and applications. For example, its impact on neuroinflammation and its interaction with metabolic processes warrant further exploration.

Development of Advanced L-Allylglycine Analogs for Research

The development of L-Allylglycine analogs offers a powerful strategy to refine research tools and explore structure-activity relationships. Analogs can be designed to enhance specificity for certain targets, improve pharmacokinetic properties, or introduce novel functionalities. For instance, modified versions of L-Allylglycine, such as Fmoc-L-Allylglycine, are already utilized in peptide synthesis, allowing for the introduction of unnatural crosslinks and the creation of cyclic or stabilized peptide structures smolecule.combiosynth.com. Further development of analogs could yield more potent GAD inhibitors, selective modulators of other identified targets, or probes for specific cellular pathways, thereby advancing the study of neurological disorders and related physiological processes.

Refinement of L-Allylglycine-Induced Models for Specific Research Objectives

The L-Allylglycine-induced seizure model is a well-established tool for studying epilepsy and treatment resistance uni.lunih.govlktlabs.com. However, refining these models to better suit specific research questions is an ongoing need. This includes exploring variations in administration routes, durations, and dosages to mimic different aspects of neurological conditions. For example, studies on chronic administration have shown effects on attention and impulse control caymanchem.comglpbio.comnih.gov, suggesting models for cognitive deficits. Furthermore, cross-species comparisons, such as those between mice and zebrafish, have highlighted the utility of L-Allylglycine in high-throughput screening for anticonvulsant drugs uni.lunih.gov. Future work could focus on developing more precise models for specific seizure types, neurodegenerative conditions, or cognitive impairments by tailoring L-Allylglycine's application and incorporating advanced behavioral and biochemical assessments.

Q & A

Q. What is the biochemical mechanism of L-Allylglycine as a glutamic acid decarboxylase (GAD) inhibitor, and how does this affect GABA synthesis?

L-Allylglycine inhibits GAD, the enzyme responsible for converting glutamate to γ-aminobutyric acid (GABA). This inhibition reduces GABA levels in neural tissues, leading to convulsive activity in experimental models like mice. Methodologically, researchers should measure GABA concentrations via HPLC or fluorometric assays post-administration to validate inhibitory effects .

Q. What experimental models are appropriate for studying the convulsant effects of L-Allylglycine?

Mouse models are widely used, with intraperitoneal administration of 100–200 mg/kg L-Allylglycine inducing seizures within 1–2 hours. Researchers must monitor latency to seizure onset and correlate it with brain GABA depletion. Control groups should include D-allylglycine to assess stereoisomer-specific effects .

Q. How can L-Allylglycine be synthesized in laboratory settings?

A validated method involves the asymmetric alkylation of pseudoephedrine glycinamide, followed by hydrolysis to yield enantiomerically pure L-Allylglycine. Key steps include chiral auxiliary use and purification via recrystallization. Characterization requires NMR, mass spectrometry, and chiral HPLC to confirm purity and stereochemistry .

Advanced Research Questions

Q. How do stereoisomers of Allylglycine (D- vs. L-) differ in their pharmacokinetics and pharmacodynamics?

The L-isomer exhibits higher convulsant potency due to superior blood-brain barrier penetration. Pharmacokinetic studies using radiolabeled isotopes (e.g., ¹⁴C) reveal slower brain accumulation of D-Allylglycine. Advanced protocols should include comparative brain-to-plasma ratio analyses and stereoisomer-specific enzyme inhibition assays .

Q. What structural factors influence L-Allylglycine’s incorporation into polypeptides and its impact on secondary structures?

Q. How do microbial systems metabolize L-Allylglycine, and what genetic factors regulate this process?

Pseudomonas putida strains with TOL plasmids (e.g., pWWO) degrade D-Allylglycine via 2-keto-4-pentenoic acid intermediates, mediated by plasmid-encoded dehydrogenases and hydratases. L-Allylglycine is not metabolized, suggesting stereospecific enzyme activity. Metabolomic profiling and plasmid-curing experiments are critical for pathway validation .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported convulsant doses of L-Allylglycine across studies?

Variability may arise from differences in animal strains, administration routes, or GABA measurement techniques. Standardizing protocols (e.g., using C57BL/6 mice and intraperitoneal injection) and reporting brain tissue-specific GABA depletion (vs. systemic levels) can mitigate contradictions. Meta-analyses of historical data are recommended .

Q. What analytical methods ensure the purity and stereochemical integrity of synthesized L-Allylglycine?

High-resolution NMR (¹H/¹³C) and chiral chromatography (e.g., Chiralpak IA column) are essential. Impurities like N-Boc-L-allylglycine (a common intermediate) must be excluded via LC-MS. Researchers should adhere to reporting standards outlined in Beilstein Journal of Organic Chemistry for synthetic reproducibility .

Ethical and Reporting Considerations

  • Ethical Guidelines : Rodent studies require IACUC approval, with seizure severity scoring to minimize distress.
  • Data Reporting : Follow Beilstein Journal standards: include synthetic protocols in the main text, while extensive spectral data should be in supplementary materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
s-Allylglycine
Reactant of Route 2
s-Allylglycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.